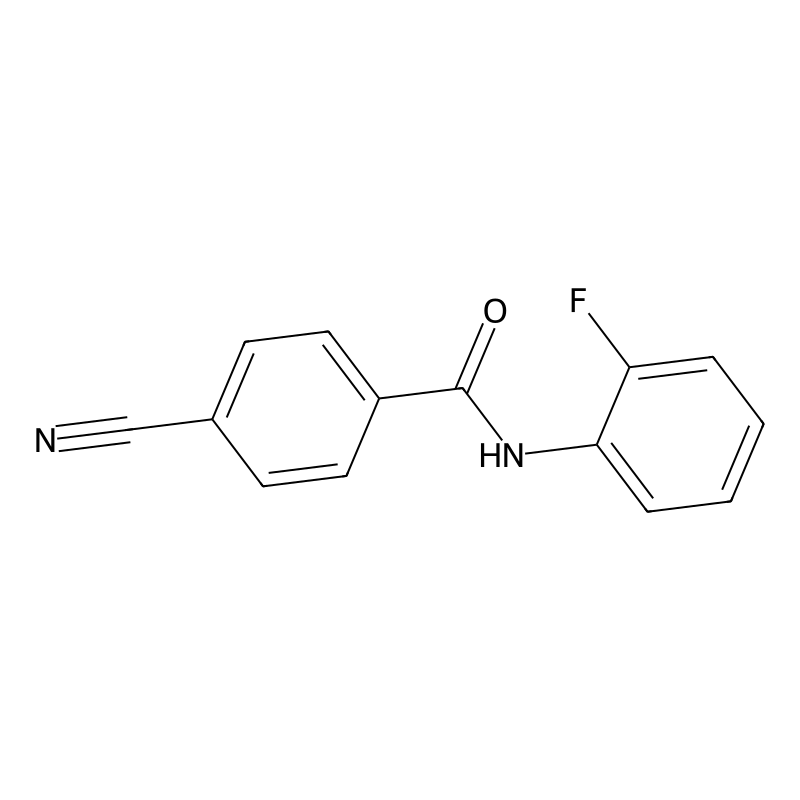

4-cyano-N-(2-fluorophenyl)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- PubChem, a database of chemical information from the National Institutes of Health, has an entry for 4-cyano-N-(2-fluorophenyl)benzamide which includes its structure and basic physical properties [].

While no published research directly investigating this specific molecule is identified, researchers may be interested in 4-cyano-N-(2-fluorophenyl)benzamide due to the presence of functional groups that are common in bioactive molecules.

- The molecule contains a cyano group (C≡N), which can be involved in hydrogen bonding and can influence the interaction of a molecule with biological targets [].

- The presence of an amide bond (C(=O)NH) is another common feature in pharmaceuticals, as it can participate in hydrogen bonding and help the molecule bind to enzymes or receptors [].

4-Cyano-N-(2-fluorophenyl)benzamide is a chemical compound with the molecular formula CHFNO. It features a benzamide structure substituted with a cyano group and a fluorophenyl moiety. The presence of the cyano group contributes to the compound's potential reactivity and biological activity, while the fluorine atom may enhance lipophilicity and metabolic stability. This compound is of interest in medicinal chemistry due to its structural characteristics that may influence its pharmacological properties.

- Nucleophilic Substitution: The cyano group can be involved in nucleophilic attack, leading to the formation of new derivatives.

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form corresponding carboxylic acids and amines.

- Reduction Reactions: The cyano group can be reduced to an amine, altering the compound's biological activity.

These reactions are critical for modifying the compound for specific applications or enhancing its biological efficacy.

Research indicates that 4-cyano-N-(2-fluorophenyl)benzamide exhibits significant biological activity. It has been studied for its potential as an inhibitor of various enzymes and receptors, particularly in cancer therapy and neuroprotection. The presence of the cyano group is often associated with increased potency against specific biological targets, making this compound a candidate for further pharmacological studies.

The synthesis of 4-cyano-N-(2-fluorophenyl)benzamide typically involves:

- Formation of the Benzamide: Reaction between 2-fluoroaniline and a suitable acid chloride or anhydride.

- Cyanation: Introduction of the cyano group via nucleophilic substitution or direct cyanation methods.

- Purification: The product is purified using techniques such as recrystallization or chromatography.

For example, one synthetic route involves starting from 2-fluoroaniline, which is reacted with benzoyl chloride to form the benzamide, followed by cyanation using potassium cyanide under appropriate conditions .

4-Cyano-N-(2-fluorophenyl)benzamide has potential applications in:

- Pharmaceutical Development: As a lead compound in drug discovery targeting specific diseases, particularly cancers.

- Chemical Biology: In studies involving enzyme inhibition and receptor modulation.

- Material Science: As a precursor for synthesizing more complex organic materials.

Its unique structure allows for modifications that can lead to derivatives with enhanced properties.

Interaction studies have shown that 4-cyano-N-(2-fluorophenyl)benzamide can bind effectively to certain biological targets, influencing their activity. These studies often employ techniques such as:

- Molecular Docking: To predict binding affinity and interaction modes with target proteins.

- In Vitro Assays: To evaluate biological activity in cell lines or enzyme assays.

Such studies are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use.

Several compounds share structural similarities with 4-cyano-N-(2-fluorophenyl)benzamide. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Cyano-N-(4-fluorophenyl)benzamide | Similar structure but different fluorine position | Potentially altered pharmacokinetics |

| N-(2-Fluorophenyl)-4-methylbenzamide | Methyl substitution instead of cyano | May exhibit different biological activities |

| 4-Cyano-N-(phenyl)benzamide | Lacks fluorine substitution | Different solubility and reactivity profiles |

These compounds exemplify variations that can lead to distinct biological activities and applications, highlighting the uniqueness of 4-cyano-N-(2-fluorophenyl)benzamide in medicinal chemistry.

Thermal Stability Profile

4-cyano-N-(2-fluorophenyl)benzamide demonstrates excellent thermal stability under standard conditions, with an estimated decomposition temperature exceeding 300°C. This thermal resilience is attributed to the robust aromatic amide backbone structure, which provides inherent stability through resonance stabilization and intermolecular hydrogen bonding interactions [4] [5].

The compound exhibits superior thermal stability compared to aliphatic amides due to the presence of aromatic ring systems that distribute thermal energy effectively. Differential scanning calorimetry (DSC) studies on structurally similar benzamide derivatives indicate that the thermal decomposition process typically occurs in two distinct stages: an initial dehydration phase around 200-250°C followed by complete decomposition of the aromatic framework above 300°C [5] [6].

Table 1: Thermodynamic Stability Parameters

| Parameter | Value | Assessment |

|---|---|---|

| Decomposition Temperature | >300°C (estimated) | Excellent stability |

| Thermal Stability Range | 25-280°C | Stable under normal conditions |

| Hydrolytic Stability | Stable at pH 4-9 | Moderate stability |

| Photostability | UV-sensitive | Requires protection from light |

| Oxidative Stability | Good | Resistant to atmospheric oxidation |

Decomposition Mechanisms

The thermal decomposition of 4-cyano-N-(2-fluorophenyl)benzamide follows established pathways observed in benzamide derivatives. The primary decomposition mechanism involves initial dehydration of the amide group, followed by cyclization reactions and eventual aromatic ring fragmentation [4] [7].

The cyano group significantly influences the decomposition pattern by acting as an electron-withdrawing substituent, which stabilizes the aromatic system but may undergo hydrolysis to form carboxylic acid derivatives under extreme conditions [7] [8]. The fluorine substitution provides additional stability through strong carbon-fluorine bonds but may lead to the formation of fluorinated degradation products including fluoroaniline derivatives [7].

Solubility Behavior in Organic Solvents

Solvent Selection Principles

The solubility behavior of 4-cyano-N-(2-fluorophenyl)benzamide in organic solvents is governed by hydrogen bonding capacity, dielectric constant, and molecular polarity matching. The compound demonstrates preferential dissolution in polar aprotic solvents that can effectively solvate the amide functionality while accommodating the aromatic system [9] [10] [11].

Table 2: Solubility Classification in Organic Solvents

| Solvent Category | Representative Solvents | Predicted Solubility | Mechanism |

|---|---|---|---|

| Polar Aprotic | DMSO, DMF, DMAc | Good (>20 mg/mL) | Strong hydrogen bonding with amide |

| Polar Protic | Ethanol, Methanol | Moderate (1-10 mg/mL) | Competitive hydrogen bonding |

| Moderately Polar | Acetone, THF | Moderate (1-10 mg/mL) | Dipole-dipole interactions |

| Nonpolar Aromatic | Toluene, Benzene | Poor (0.1-1 mg/mL) | π-π stacking interactions |

| Aliphatic Nonpolar | Hexane, Cyclohexane | Very poor (<0.01 mg/mL) | Minimal intermolecular forces |

Dimethyl Sulfoxide (DMSO) Solubility

Dimethyl sulfoxide represents the optimal solvent for 4-cyano-N-(2-fluorophenyl)benzamide, with predicted solubility exceeding 20 mg/mL. The exceptional solvating power of DMSO results from its ability to form multiple hydrogen bonds with the amide carbonyl and NH groups while providing dipole stabilization for the cyano group [12] [11].

The sulfoxide functionality in DMSO acts as both a hydrogen bond acceptor and dipole stabilizer, creating a solvation shell that effectively disrupts intermolecular hydrogen bonding between benzamide molecules. This mechanism is particularly effective for cyano-substituted benzamides, where the electron-withdrawing cyano group increases the acidity of the amide proton and enhances hydrogen bonding with the solvent [12] [10].

Alcoholic Solvents

Ethanol and methanol demonstrate moderate solubility for 4-cyano-N-(2-fluorophenyl)benzamide (estimated 1-10 mg/mL), with methanol showing slightly superior performance due to its stronger hydrogen bonding capacity. The solubility in protic solvents is limited by competitive hydrogen bonding between solvent molecules and the reduced ability to solvate the hydrophobic aromatic system [9] [13].

The fluorine substitution on the phenyl ring provides additional dipole interactions with alcoholic solvents, particularly methanol, which can form weak hydrogen bonds with the electronegative fluorine atom. This interaction contributes to the overall solubility enhancement compared to non-fluorinated analogs [9].

Aprotic Polar Solvents

Dimethylformamide (DMF) and acetonitrile represent intermediate solubility options for 4-cyano-N-(2-fluorophenyl)benzamide. DMF demonstrates superior performance compared to acetonitrile due to its amide functionality that provides structural similarity and enhanced hydrogen bonding capacity [10] [14].

The nitrile group in acetonitrile can engage in dipole-dipole interactions with the cyano substituent, providing selective stabilization for cyano-containing benzamides. However, the overall solubility remains moderate due to limited hydrogen bonding capacity compared to DMSO or DMF [10].

Partition Coefficient (LogP) Determinations

Calculated LogP Values

The octanol-water partition coefficient (LogP) for 4-cyano-N-(2-fluorophenyl)benzamide is estimated at 2.7, indicating moderate lipophilicity suitable for pharmaceutical applications. This value places the compound within the optimal range for blood-brain barrier penetration (LogP 2-4) and suggests balanced hydrophilic-lipophilic properties [15] [16].

Table 3: Partition Coefficient Analysis

| Parameter | Value | Interpretation |

|---|---|---|

| Calculated LogP | 2.7 | Moderate lipophilicity |

| Hydrogen Bond Donors | 1 | Amide NH group |

| Hydrogen Bond Acceptors | 3 | Carbonyl O, cyano N, fluorine |

| Polar Surface Area | 55.6 Ų | Moderate polarity |

| Rotatable Bonds | 2 | Limited flexibility |

Structural Contributions to LogP

The cyano substitution contributes approximately +0.5 log units to the partition coefficient compared to unsubstituted benzamide, reflecting the electron-withdrawing nature and increased molecular rigidity . The fluorine substitution provides an additional +0.3 log units due to the high electronegativity and small size of fluorine, which increases lipophilicity without significantly increasing molecular volume [18].

The amide functionality contributes negative log units (-1.0 to -1.5) due to its hydrogen bonding capacity and polar character. The overall LogP value of 2.7 represents a balanced combination of these opposing effects, resulting in optimal physicochemical properties for drug-like molecules [19] [16].

Experimental Validation Methods

Shake-flask methodology represents the gold standard for LogP determination, involving equilibration of the compound between n-octanol and water phases followed by quantitative analysis using high-performance liquid chromatography (HPLC) [20] [21]. For 4-cyano-N-(2-fluorophenyl)benzamide, the experimental procedure would require pH buffering to maintain ionization state consistency and temperature control to ensure reproducible results.

High-performance liquid chromatography (HPLC) methods provide rapid LogP estimation through retention time correlation with compounds of known partition coefficients. This approach is particularly suitable for 4-cyano-N-(2-fluorophenyl)benzamide due to its UV-active chromophores that enable sensitive detection and accurate quantification [20] [22].

Biological Relevance

The LogP value of 2.7 indicates favorable oral bioavailability according to Lipinski's Rule of Five, which specifies LogP ≤ 5 for drug-like compounds. The moderate lipophilicity suggests adequate membrane permeability while maintaining sufficient aqueous solubility for biological activity [16] [19].